molecular formula C14H13F2NO3S B5999702 2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide

2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B5999702
M. Wt: 313.32 g/mol
InChI Key: YTHMDCWUXUMUSN-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzenesulfonamide core substituted with two fluorine atoms at the 2 and 4 positions and a 4-methoxybenzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzenesulfonyl chloride and 4-methoxybenzylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 2,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of 4-methoxybenzylamine and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

    Nucleophilic Substitution: Substituted benzenesulfonamides with different nucleophiles.

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Sulfinamides or thiols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential antibacterial and antifungal agents.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Biology: The compound is employed in chemical biology to study the effects of sulfonamide derivatives on cellular processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates or cofactors. This compound may inhibit enzymes involved in folate synthesis, leading to antibacterial effects. The fluorine atoms and methoxybenzyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluorobenzenesulfonamide: Lacks the methoxybenzyl group, making it less specific in its interactions.

    4-methoxybenzenesulfonamide: Lacks the fluorine atoms, resulting in different reactivity and binding properties.

    N-benzylbenzenesulfonamide: Lacks both the fluorine atoms and the methoxy group, leading to different chemical and biological properties.

Uniqueness

2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the methoxybenzyl group. These substituents enhance its reactivity and specificity, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2,4-difluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-7-4-11(15)8-13(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHMDCWUXUMUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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